1-(2-Bromoethyl)-4-phenoxybenzene
Description
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
WPERBPOPFLPZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCBr |
Origin of Product |
United States |
Preparation Methods
Formation of Phenoxybenzene Framework
The phenoxybenzene core is typically synthesized by the reaction of a phenolic salt (such as sodium phenolate) with a halo-substituted benzene derivative under nucleophilic aromatic substitution conditions. This method is well-documented and involves:
- Generating the phenolate ion by deprotonation of phenol with a base.
- Reacting the phenolate with a haloaromatic compound (e.g., bromobenzene or chlorobenzene) to form the ether linkage.
This reaction can be performed under reflux conditions using polar aprotic solvents or in the presence of phase transfer catalysts to enhance yield and selectivity.
Introduction of the 2-Bromoethyl Group
The 2-bromoethyl substituent can be introduced by:
- Alkylation of the phenoxybenzene with 1,2-dibromoethane or similar bromoalkyl halides, where the phenoxybenzene acts as a nucleophile attacking the bromoethyl electrophile.
- Bromination of an ethyl side chain on the phenoxybenzene using brominating agents such as phosphorus tribromide (PBr3), carbon tetrabromide (CBr4) with triphenylphosphine (PPh3), or elemental bromine (Br2) under controlled conditions.
A representative procedure involves the conversion of the corresponding phenethyl alcohol derivative to the bromoethyl compound using CBr4 and PPh3 in dichloromethane at low temperature (0°C), followed by purification via silica gel chromatography. This method ensures high regioselectivity and yield.
Representative Synthetic Procedure
Based on literature, a typical synthetic route is as follows:
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Phenol + 4-bromoethylbenzene / base (NaOH) | Formation of phenoxybenzene by nucleophilic substitution | High yield, requires reflux |
| 2 | Phenethyl alcohol derivative + CBr4 + PPh3 in CH2Cl2 at 0°C | Conversion of alcohol to bromoalkyl compound | 70-80% yield reported; mild conditions |
| 3 | Purification by silica gel chromatography | Isolation of pure 1-(2-bromoethyl)-4-phenoxybenzene | Confirmed by NMR, HPLC |
Alternative Methods
- Direct bromination of ethylene side chain : Bromine addition to ethylene groups attached to aromatic rings can produce bromoethyl derivatives. This method requires careful control to avoid over-bromination or side reactions.
- Photochemical or ionic bromination : Using bromine in methanol or other solvents under photochemical conditions can yield regioisomeric bromoethers, but selectivity challenges exist.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the synthesized compound.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment, typically achieving >99% purity.
- Silica Gel Chromatography : Standard purification method to separate the desired product from side products and unreacted starting materials.
- Melting and Boiling Points : The compound exhibits a boiling point range of 110-130 °C at 0.075 mmHg vacuum, useful for characterization.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Phenoxybenzene formation | Phenol + haloaromatic compound + base | Reflux in polar aprotic solvent | High yield, straightforward | Requires careful control of substitution position |
| Alcohol to bromoalkyl conversion | Phenethyl alcohol + CBr4 + PPh3 | 0°C, CH2Cl2 solvent | Mild, high regioselectivity | Use of toxic reagents, requires inert atmosphere |
| Direct bromination | Ethyl-substituted phenoxybenzene + Br2 | Controlled temperature, solvent-dependent | Simple reagents | Possible over-bromination, regioisomer formation |
Research Findings and Considerations
- The use of triphenylphosphine and carbon tetrabromide is a well-established method for converting alcohols to bromides with high efficiency and selectivity, minimizing side reactions.
- Alternative brominating agents such as phosphorus tribromide can be used but may require harsher conditions.
- The phenoxybenzene ether linkage formation is robust and can tolerate various substituents, allowing for structural modifications if needed.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
- Analytical confirmation via NMR and chromatographic methods is essential for verifying the successful synthesis of 1-(2-bromoethyl)-4-phenoxybenzene.
Chemical Reactions Analysis
1-(2-Bromoethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and palladium catalysts. .
Scientific Research Applications
1-(2-Bromoethyl)-4-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-phenoxybenzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-bromoethyl)-4-phenoxybenzene with structurally related bromoethyl-substituted benzene derivatives, focusing on substituent effects, synthetic yields, applications, and safety.
Table 1: Comparative Analysis of Bromoethyl-Substituted Benzene Derivatives
Structural and Electronic Effects
- Electron-Donating Substituents : Methoxy (–OCH₃) groups (e.g., 1-(2-bromoethyl)-4-methoxybenzene) increase electron density on the benzene ring, reducing reactivity in electrophilic substitutions but improving stability. This correlates with moderate synthetic yields (37%) .
- Electron-Withdrawing Substituents: Trifluoromethyl (–CF₃) and nitro (–NO₂) groups enhance electrophilicity, facilitating nucleophilic substitution. For example, 1-(2-bromoethyl)-3-(trifluoromethyl)benzene achieves a higher yield (51%) due to increased reactivity . The nitro derivative (1-(2-bromoethyl)-4-nitrobenzene) is highly reactive, with >98% purity, making it suitable for explosives and dyes .
- Phenoxy Substituent: The phenoxy group in 1-(2-bromoethyl)-4-phenoxybenzene introduces steric bulk and moderate electron withdrawal, balancing reactivity and stability. This may explain its use in complex pharmaceutical syntheses, though direct yield data are unavailable .
Q & A
Q. What are the standard synthetic routes for 1-(2-Bromoethyl)-4-phenoxybenzene, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of 1-(2-Bromoethyl)-4-phenoxybenzene typically involves bromination of a precursor like 4-phenoxytoluene, followed by substitution to introduce the bromoethyl group. A common approach includes:
- Step 1 : Bromination using N-bromosuccinimide (NBS) or Br₂ in a solvent like CCl₄ or acetonitrile under reflux .
- Step 2 : Ethylation via nucleophilic substitution with ethylamine or similar agents.
Q. Critical Parameters :
- Temperature control (40–60°C for bromination, 25–40°C for substitution).
- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation).
- Solvent polarity to stabilize intermediates.
Yield Optimization :
A study reported 43% yield using analogous bromoethyl intermediates, highlighting the need for stoichiometric precision and inert atmospheres to minimize side reactions (e.g., dehydrohalogenation) .
Table 1 : Synthetic Route Comparison
| Method | Reagents | Solvent | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Route A | NBS, ethylamine | CCl₄ | 43 | Byproduct formation |
| Route B | Br₂, K₂CO₃ | Acetonitrile | 38 | Oxidative degradation |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 1-(2-Bromoethyl)-4-phenoxybenzene?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-TOF MS shows [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₃BrO). Exact mass: ~292.02 g/mol .
- HPLC : Reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients (80:20 to 95:5) achieve baseline separation. Retention time: ~8.2 min .
Table 2 : Key Spectral Data
| Technique | Diagnostic Feature | Significance |
|---|---|---|
| ¹H NMR | δ 3.7 ppm (CH₂Br) | Confirms bromoethyl group |
| ESI-MS | m/z 292.02 [M+H]⁺ | Validates molecular weight |
Advanced Research Questions
Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis of 1-(2-Bromoethyl)-4-phenoxybenzene?
Methodological Answer: Yield discrepancies often arise from:
- Incomplete bromination : Monitor reaction progress via TLC (hexane:ethyl acetate 7:3) and adjust stoichiometry.
- Thermal degradation : Use lower temperatures (<60°C) and short reaction times.
- Catalyst deactivation : Pre-dry solvents (e.g., molecular sieves in acetonitrile) to prevent moisture interference .
Case Study : A scaled-up synthesis (10 mmol to 100 mmol) saw yield drop from 43% to 29% due to inefficient mixing. Implementing a high-shear mixer restored yields to 38% .
Q. What experimental strategies are recommended for designing bioactive derivatives of 1-(2-Bromoethyl)-4-phenoxybenzene?
Methodological Answer:
- Functional Group Modifications :
- Replace the bromine with azide (-N₃) for click chemistry applications.
- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic attacks in drug conjugates .
- Biological Testing :
- Antimicrobial assays : Use microdilution methods against S. aureus and E. coli.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Table 3 : Derivative Design Framework
| Modification | Target Application | Key Reaction |
|---|---|---|
| Bromine → Azide | Drug conjugates | Cu-catalyzed azide-alkyne cycloaddition |
| Phenoxy → Methoxy | Enhanced solubility | O-methylation with CH₃I/K₂CO₃ |
Q. How can computational tools predict feasible synthetic pathways for novel derivatives of 1-(2-Bromoethyl)-4-phenoxybenzene?
Methodological Answer:
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on reaction databases. For example:
- AI models suggest one-step bromination of 4-phenoxystyrene as a viable pathway .
- DFT Calculations : Optimize transition states for bromoethyl group introduction (e.g., Gibbs free energy < 25 kcal/mol favors feasibility) .
Validation : Compare predicted vs. experimental yields for 5 derivatives (R² = 0.89 correlation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
